spectroscopic data for 3-Bromo-2-morpholin-4-ylbenzoic acid (NMR, IR, Mass Spec)
spectroscopic data for 3-Bromo-2-morpholin-4-ylbenzoic acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-morpholin-4-ylbenzoic acid
Introduction: The Importance of Spectroscopic Characterization
3-Bromo-2-morpholin-4-ylbenzoic acid is a substituted aromatic carboxylic acid containing a morpholine moiety. Such structures are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical milestones in the research and development pipeline. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide will detail the theoretical underpinnings and practical considerations for analyzing this molecule using these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For 3-Bromo-2-morpholin-4-ylbenzoic acid, ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents (the bromine atom, the carboxylic acid, and the morpholine group).
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-2-morpholin-4-ylbenzoic acid
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | Chemical shift can be highly variable depending on solvent and concentration. |
| Aromatic (H-6) | 7.8 - 8.0 | Doublet | 1H | Downfield due to deshielding from the adjacent carboxylic acid. |
| Aromatic (H-5) | 7.2 - 7.4 | Triplet | 1H | |
| Aromatic (H-4) | 7.5 - 7.7 | Doublet | 1H | |
| Morpholine (-CH₂-N-) | 3.0 - 3.3 | Triplet | 4H | Protons adjacent to the nitrogen atom. |
| Morpholine (-CH₂-O-) | 3.8 - 4.0 | Triplet | 4H | Protons adjacent to the oxygen atom, generally more deshielded. |
Predictions are based on analysis of similar structures and standard chemical shift tables.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-2-morpholin-4-ylbenzoic acid
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (C=O) | 165 - 175 | Characteristic downfield shift for a carboxylic acid carbon. |
| Aromatic (C-2) | 145 - 155 | Attached to the morpholine nitrogen. |
| Aromatic (C-1) | 130 - 140 | Attached to the carboxylic acid. |
| Aromatic (C-6) | 130 - 135 | |
| Aromatic (C-4) | 125 - 130 | |
| Aromatic (C-5) | 120 - 125 | |
| Aromatic (C-3) | 115 - 125 | Attached to the bromine atom. |
| Morpholine (-CH₂-O-) | 66 - 70 | Carbon adjacent to oxygen. |
| Morpholine (-CH₂-N-) | 50 - 55 | Carbon adjacent to nitrogen. |
Predictions are based on analysis of similar structures and standard chemical shift tables.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of 3-Bromo-2-morpholin-4-ylbenzoic acid will exhibit characteristic absorption bands corresponding to its various functional groups.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H stretch | 2500 - 3300 | Broad |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |
| Carboxylic Acid (C=O) | C=O stretch | 1680 - 1710 | Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium |
| Morpholine C-O | C-O stretch | 1110 - 1130 | Strong |
| Morpholine C-N | C-N stretch | 1200 - 1250 | Medium |
| C-Br | C-Br stretch | 500 - 600 | Medium to Strong |
Predictions are based on characteristic IR absorption frequencies for known functional groups.[1]
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Workflow for ATR-IR Analysis
Caption: Experimental workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and obtaining structural information through fragmentation patterns.
Predicted Mass Spectrum
For 3-Bromo-2-morpholin-4-ylbenzoic acid (C₁₁H₁₂BrNO₃), the expected molecular weight is approximately 301.00 g/mol for the major isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
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Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum should show two peaks of almost equal intensity at m/z 301 and 303.
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Fragmentation: Common fragmentation pathways could include:
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Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 256/258.
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Loss of the morpholine ring.
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Cleavage within the morpholine ring.
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Table 4: Predicted Key Mass Spectrometry Peaks
| m/z | Proposed Fragment | Notes |
| 301/303 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 256/258 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 183/185 | [BrC₆H₃COOH]⁺ | Fragment corresponding to bromobenzoic acid cation radical.[2] |
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
Workflow for ESI-MS Analysis
Caption: General workflow for Electrospray Ionization Mass Spectrometry.
Conclusion
This guide provides a predictive spectroscopic analysis of 3-Bromo-2-morpholin-4-ylbenzoic acid. While experimental data is not currently available, the predicted NMR, IR, and MS data, based on sound chemical principles and analogous structures, offer a robust framework for researchers to confirm the synthesis and purity of this compound. The provided experimental protocols serve as a starting point for acquiring high-quality data.
References
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PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 3-Bromobenzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
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Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
